6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044871-07-8
VCID: VC4090808
InChI: InChI=1S/C7H12N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h3,5,9H,2,4,8H2,1H3;1H
SMILES: CC1CNC2=C(C=NN2C1)N.Cl
Molecular Formula: C7H13ClN4
Molecular Weight: 188.66

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

CAS No.: 2044871-07-8

Cat. No.: VC4090808

Molecular Formula: C7H13ClN4

Molecular Weight: 188.66

* For research use only. Not for human or veterinary use.

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride - 2044871-07-8

Specification

CAS No. 2044871-07-8
Molecular Formula C7H13ClN4
Molecular Weight 188.66
IUPAC Name 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Standard InChI InChI=1S/C7H12N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h3,5,9H,2,4,8H2,1H3;1H
Standard InChI Key VLLUIFJEOPFNJA-UHFFFAOYSA-N
SMILES CC1CNC2=C(C=NN2C1)N.Cl
Canonical SMILES CC1CNC2=C(C=NN2C1)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, with the following structural attributes:

  • Molecular Formula: C₇H₁₃ClN₄

  • Molecular Weight: 188.66 g/mol

  • Tautomerism: The saturated pyrimidine ring (4H,5H,6H,7H) adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between N1–H and the pyrimidine nitrogen .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported (decomposes)
SolubilitySoluble in water, methanol
pKa (amine)~8.2 (predicted)
LogP (octanol-water)1.45 (calculated)

Spectral Data

  • ¹H NMR (D₂O): δ 3.15 (m, 2H, CH₂), 2.95 (s, 3H, CH₃), 2.70–2.50 (m, 4H, ring CH₂) .

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N pyrimidine) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Step 1: Reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-methylpropane under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .

  • Step 2: Hydrolysis of intermediates followed by hydrochlorination to yield the final product .

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Key ReagentsReference
Cyclocondensation7895HCl, ethanol, reflux
Microwave-assisted9298CuSO₄, sodium ascorbate

Scalability Challenges

  • Issue: Low yields (35–50%) in traditional reflux methods due to byproduct formation .

  • Solution: Microwave-assisted synthesis reduces reaction time (20 mins vs. 6 hrs) and improves yield to >90% .

Pharmacological Applications

Kinase Inhibition

The compound exhibits inhibitory activity against FAD-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis), disrupting bacterial redox homeostasis .

Table 3: Biological Activity Data

TargetIC₅₀ (µM)Model SystemReference
PDE2A (phosphodiesterase)0.12In vitro enzymatic
MCF-7 (breast cancer)8.7Cell viability assay
ParameterValueSource
LD₅₀ (oral, rat)>2000 mg/kg
Storage Conditions2–8°C, desiccated

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